molecular formula C11H21NO5 B8497486 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No.: B8497486
M. Wt: 247.29 g/mol
InChI Key: CMDKCNNNIHQNQU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid is a compound of significant interest in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound’s structure includes a methoxy group and a methyl group attached to a butanoic acid backbone, making it a versatile intermediate in various synthetic pathways.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2S)-3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1

InChI Key

CMDKCNNNIHQNQU-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC

Origin of Product

United States

Preparation Methods

The synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action for (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amides . This mechanism is crucial in peptide synthesis, where selective protection and deprotection steps are necessary to achieve the desired sequence and structure.

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids, such as:

The uniqueness of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

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